N-methyl mesoporphyrin IX

Overview

Description

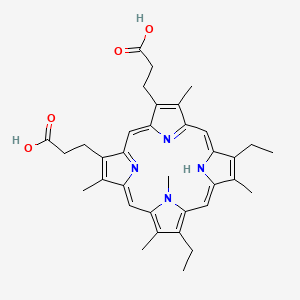

N-Methyl mesoporphyrin IX (NMM) is a synthetic porphyrin derivative characterized by an N-methyl group substitution at the porphyrin core, which induces a non-planar conformation . Originally identified as a ferrochelatase inhibitor in heme biosynthesis , NMM has gained prominence for its exceptional selectivity toward G-quadruplex (G4) DNA structures over duplex DNA and other nucleic acid conformations (e.g., triplexes, single strands) . Its anionic nature and structural complementarity to G4 grooves enable high-affinity binding, particularly to parallel G4 topologies, with dissociation constants (KD) in the nanomolar range . NMM also exhibits unique fluorescence enhancement upon G4 binding, making it a valuable tool in biosensing and structural biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl Mesoporphyrin IX can be synthesized through a series of chemical reactions involving the methylation of mesoporphyrin IX. The synthesis typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-methyl Mesoporphyrin IX undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups and oxidation states .

Scientific Research Applications

N-methyl Mesoporphyrin IX has a wide range of scientific research applications, including:

Mechanism of Action

N-methyl Mesoporphyrin IX exerts its effects by selectively binding to G-quadruplex DNA structures. The compound stabilizes these structures through π-π stacking interactions with the guanine tetrads. This binding induces high fluorescence, which is used to detect and study G-quadruplexes . The N-methyl group is integral for selectivity and stabilization, as the unmethylated analogue, mesoporphyrin IX, does not stabilize G-quadruplex DNA .

Comparison with Similar Compounds

Structural and Functional Differences

NMM is distinguished from other porphyrins and G4 ligands by its N-methylation-induced non-planarity, which optimizes end-stacking interactions with G4 tetrads while minimizing duplex DNA binding . Key comparisons with structurally or functionally related compounds are summarized below:

Table 1: Comparative Analysis of NMM and Similar Compounds

| Compound | Structure | G4 Selectivity (Parallel vs. Antiparallel) | KD (nM) | Fluorescence Enhancement | Key Applications |

|---|---|---|---|---|---|

| NMM | N-methylated, non-planar | Strong preference for parallel G4 | ~100–330* | Yes (10–20x increase) | Biosensors, G4 structural studies |

| TMPyP4 | Cationic, planar | Binds both parallel and antiparallel G4 | ~500–1000 | No | General G4 stabilization, anticancer |

| Hemin | Anionic, planar | Binds G4 with mixed topologies | ~1000–5000 | No (peroxidase activity) | Peroxidase-mimicking DNAzymes |

| Berberine | Alkaloid, cationic | Stabilizes G4 and duplex DNA | ~200–500 | No | Anticancer, antimicrobial |

| N-Methyl Protoporphyrin IX (NMP) | N-methylated, planar | Weak G4 binding | >5000 | No | Ferrochelatase inhibition |

*KD varies with G4 sequence and topology (e.g., 330–660 nM for sterically hindered systems) .

Binding Affinity and Selectivity

- NMM vs. TMPyP4 : NMM exhibits 5–10x higher affinity for parallel G4 (KD ~100 nM) compared to TMPyP4 (KD ~500–1000 nM) . While TMPyP4 binds both parallel and antiparallel G4, NMM’s selectivity for parallel folds is attributed to its optimized end-stacking geometry .

- NMM vs. Hemin: Hemin, another anionic porphyrin, binds G4 with lower affinity (KD ~1–5 µM) and lacks fluorescence properties. Its peroxidase activity contrasts with NMM’s fluorescence-based applications .

- NMM vs. Berberine : Berberine stabilizes both G4 and duplex DNA, reducing its utility in selective G4 detection. NMM’s specificity for G4 over duplex DNA is unparalleled .

Mechanistic Insights

- Structural Basis of Selectivity : X-ray crystallography reveals that NMM’s N-methyl group prevents planar stacking with duplex DNA, while its peripheral substituents align with parallel G4 grooves . In contrast, planar porphyrins like TMPyP4 lack this steric discrimination .

- Fluorescence Properties : NMM’s weak intrinsic fluorescence increases dramatically upon G4 binding due to protection from water-induced quenching . This property is absent in TMPyP4, hemin, and berberine, enabling NMM’s use in label-free biosensors for microRNAs, telomerase activity, and mycotoxins .

Limitations and Challenges

- Topology-Dependent Variability : NMM’s KD increases to 330–660 nM for G4 structures with steric hindrance (e.g., loop peptide scaffolds) .

- Limited Antiparallel G4 Binding: NMM shows negligible interaction with antiparallel or mixed-topology G4, restricting its use in systems requiring broad G4 recognition .

Biological Activity

N-Methyl mesoporphyrin IX (NMM) is a synthetic porphyrin derivative recognized for its unique biological activities, particularly its interactions with G-quadruplex (GQ) DNA structures. This compound has garnered attention due to its potential applications in cancer research, diagnostics, and as a therapeutic agent.

G-Quadruplex Binding

NMM exhibits a remarkable selectivity for G-quadruplex DNA over other forms such as duplex and triplex DNA. Its binding affinity is characterized by a 1:1 stoichiometry with a dissociation constant around for human telomeric DNA, indicating strong interactions with parallel GQ conformations . This selectivity is crucial as G-quadruplexes play significant roles in genomic stability and cellular processes.

- Inhibition of Heme Synthesis : NMM acts as an inhibitor of heme synthesis by blocking the insertion of iron into protoporphyrin IX, which is catalyzed by ferrochelatase. This inhibition leads to increased levels of δ-aminolevulinic acid (ALA) synthase activity in certain organisms, such as Euglena gracilis, demonstrating its regulatory role in heme biosynthesis .

- Stabilization of G-Quadruplex Structures : NMM stabilizes various biologically relevant G-rich sequences, including telomeres and oncogene promoters. It has been shown to shift the conformation of G-quadruplexes from hybrid or antiparallel forms to the more stable parallel structure . This stabilization is essential in therapeutic contexts where modulation of GQ structures can influence gene expression.

- Fluorescent Properties : NMM is a non-fluorescent compound that becomes highly fluorescent upon binding to G-quadruplexes. This property enables its use as a fluorescent probe in biological assays, facilitating the detection and monitoring of GQ structures in cells and tissues .

Applications in Research and Medicine

NMM's ability to selectively bind G-quadruplexes has led to its application in various fields:

- Cancer Research : By targeting G-quadruplexes associated with oncogenes, NMM may serve as a potential therapeutic agent that can inhibit cancer cell proliferation.

- Diagnostics : Its fluorescent properties allow for the development of biosensors that can detect specific nucleic acid sequences or monitor protein interactions within cells.

- Amyloid Studies : NMM has been utilized to study amyloid fibrillation processes, particularly in Alzheimer's disease research, highlighting its versatility beyond nucleic acid interactions .

Case Study 1: NMM in Cancer Therapy

A study demonstrated that NMM could inhibit the proliferation of cancer cells by stabilizing G-quadruplexes within oncogene promoters. The results indicated that treatment with NMM led to reduced expression levels of key oncogenes involved in cell cycle regulation.

Case Study 2: Fluorescence Monitoring

In another research project, NMM was employed as a probe to monitor amyloid-beta (Aβ) fibrillation. The study found that NMM not only binds to Aβ aggregates but also provides a significant increase in fluorescence intensity, making it an effective tool for studying amyloid formation dynamics.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What is the mechanism behind NMM’s selective binding to parallel G-quadruplex (G4) DNA?

NMM selectively binds parallel G4 structures via π-π stacking with terminal G-tetrads, while its N-methyl group aligns with the central potassium ion in the G4 core, minimizing steric clashes. This specificity is absent in antiparallel or hybrid G4 topologies due to structural hindrance from loops . Validation methods include surface plasmon resonance (SPR) and X-ray crystallography, which reveal dissociation constants (KD) of ~100 nM for parallel G4 versus micromolar-range affinities for non-parallel forms .

Q. How does NMM inhibit ferrochelatase, and what experimental models utilize this property?

As a transition-state analog, NMM binds ferrochelatase with a Kd of 7 nM, blocking iron insertion into protoporphyrin IX. This inhibition is used to induce heme deficiency in cell cultures. Key protocols involve titrating NMM (1–10 µM) into cell media and monitoring heme-dependent pathways (e.g., cytochrome P450 activity) via HPLC or fluorescence assays .

Q. What protocols are recommended for using NMM as a fluorescent probe in gel-based G4 detection?

- Gel staining : Prepare NMM stock (5 mg/mL in 0.2 M HCl) and dilute to 1 µg/mL in Tris-KCl-EDTA buffer. Incubate gels for 20 minutes post-electrophoresis and image using a 532 nm excitation source .

- Buffer conditions : Use 50 mM KCl to stabilize G4 folding. Avoid Na+ buffers, which destabilize parallel G4 conformations .

Advanced Research Questions

Q. How to design SPR experiments to quantify NMM’s binding kinetics with G4 DNA?

- Single-cycle kinetics (SCK) : Inject NMM (5–1000 nM) over immobilized G4 DNA at 30 µL/min. Analyze association/dissociation phases using a 1:1 binding model in BIAcore software .

- Reference subtraction : Deduct signals from streptavidin-only surfaces to eliminate buffer refractive index artifacts .

- Topological validation : Confirm G4 folding via CD spectroscopy (e.g., 290 nm peak for parallel structures) before SPR analysis .

Q. What factors contribute to discrepancies in reported binding constants (KD) for NMM across studies?

- Ionic conditions : KD values vary with K+ (stabilizes parallel G4) vs. Na+ (induces antiparallel folds). For example, Tel22 KD is 100 nM in K+ buffer but increases 10-fold in Na+ .

- Structural constraints : Steric hindrance from loop peptides (e.g., System 1 in SPR studies) raises KD to 330–660 nM .

- Methodological differences : Fluorescence titrations may report apparent KD (1 × 10⁵ M⁻¹) due to indirect signal modulation, whereas SPR directly measures kinetic rates .

Q. How to employ NMM in aptamer selection for porphyrin metalation studies?

- In vitro selection : Use NMM as a target in SELEX (Systematic Evolution of Ligands by EXponential Enrichment) due to its sub-micromolar affinity for G-rich sequences. Screen libraries with fluorescence polarization (FP) assays, where NMM’s emission increases upon aptamer binding .

- Catalytic aptamers : Isolate sequences like Nm1 (KD = 0.75 µM) that enhance mesoporphyrin IX metalation rates by 3.3-fold .

Q. How does NMM induce conformational changes in G4 structures, and how to validate this?

NMM stabilizes parallel G4 folds by displacing diagonal or lateral loops in hybrid/antiparallel structures. Validate via:

- CD spectroscopy : Monitor shifts from 260 nm (antiparallel) to 290 nm (parallel) peaks after NMM addition .

- FRET melting assays : Compare melting temperatures (ΔTm) of labeled G4 DNA with/without NMM. A ΔTm > 10°C indicates strong stabilization .

Q. What considerations are necessary when using NMM for in situ monitoring of Aβ aggregation in Alzheimer’s models?

- Probe concentration : Use 1 µM NMM for ex situ detection (added post-aggregation) or 10 µM for in situ inhibition (co-incubated with Aβ40 for 7 days) .

- Fluorescence settings : Collect emission spectra between 550–700 nm (excitation: 399 nm) to avoid overlap with cellular autofluorescence .

- Controls : Compare with Thioflavin T (ThT) to confirm specificity, as NMM’s red-shifted emission (610 nm) reduces background interference .

Q. Methodological Notes

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZICXILWCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349630 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142234-85-3 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.